4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
Description
Properties
CAS No. |
88093-93-0 |
|---|---|
Molecular Formula |
C13H12Cl2N2O2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-2-17-13(18)12(15)11(7-16-17)19-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
ABRFJBRTZPBXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Formation
- The pyridazinone core is commonly synthesized from mucochloric acid derivatives and hydrazine or substituted hydrazines. For example, 4,5-dichloro-2-(β-trifluoroethyl)-3(2H)-pyridazinone can be prepared by reacting mucochloric acid with β-substituted hydrazines under controlled conditions.
- The 2-ethyl substituent can be introduced via alkylation of the pyridazinone ring or by using an ethyl-substituted hydrazine precursor.
Alkoxy Substitution at the 5-Position
- The 5-position alkoxy group, specifically the 4-chlorobenzyl ether, is introduced by nucleophilic substitution of the 5-chloro or 5-hydroxy group with 4-chlorobenzyl alcohol or its derivatives.
- Potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) is commonly used as a base to facilitate the substitution reaction.
- Reaction temperatures typically range from room temperature to reflux conditions (100–140 °C), depending on the reactivity of the starting materials and the leaving groups.
Avoidance of Side Reactions
- Strong bases such as sodium methoxide can cause elimination reactions, especially with sensitive β-substituents, leading to low yields and mixtures of by-products.
- Weaker bases like potassium carbonate are preferred to minimize elimination and side reactions.
- Careful control of reaction pH and temperature is essential to maintain the integrity of the chloro and ethyl substituents.
Representative Reaction Scheme
Detailed Research Findings and Data
Base Selection and Reaction Efficiency
Effect of Leaving Group and Substituent Stability
- The β-trifluoroethyl group is sensitive to strong bases, leading to elimination and decomposition.
- The chloro substituents on the pyridazinone ring are stable under mild to moderate reaction conditions but can be displaced under harsh conditions.
Summary of Preparation Methodology
The preparation of this compound involves a multi-step synthetic route starting from mucochloric acid and ethyl-substituted hydrazines to form the pyridazinone core. The 4-chloro substituent is introduced via chlorination of hydroxy precursors using thionyl chloride. The key step is the nucleophilic substitution at the 5-position with 4-chlorobenzyl alcohol under mild basic conditions (preferably potassium carbonate in polar aprotic solvents) to afford the desired ether linkage. Avoidance of strong bases is critical to prevent elimination side reactions and maintain high yields.
This synthesis approach is supported by peer-reviewed literature and patent disclosures, ensuring a robust and reproducible method for preparing this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Position 2 Substituents
- Ethyl group (Target Compound) : The ethyl group balances lipophilicity and metabolic stability compared to bulkier substituents.
- Bromopentyl chain (2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one, ): Increases molecular weight (MW ≈ 454.7) and may enhance membrane permeability but reduce solubility. This compound demonstrated α1-adrenergic receptor antagonism .
- Phenyl group (4-Chloro-5-dimethylamino-2-phenyl-2H-pyridazin-3-one, ): Aromatic substituents may enhance π-π stacking interactions with biological targets.
Position 4 Substituents
- Chloro (Target Compound): Common in pyridazinones for electronic effects; enhances electrophilicity.
- This compound is moderately toxic and emits toxic fumes upon decomposition .
Position 5 Substituents
- 4-Chlorobenzyloxy (Target Compound) : The para-chloro group increases lipophilicity (logP) and may improve receptor binding.
- 2-Fluoroethoxy (4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one, ) : Fluorine improves metabolic stability; lower MW (192.58) may favor renal excretion .
Physicochemical Properties
Biological Activity
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| CAS Number | 88093-99-6 |
| Molecular Formula | C13H12ClN2O2 |
| Molecular Weight | 252.7 g/mol |
| IUPAC Name | 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3-one |
Antibacterial Activity
Research has demonstrated that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated various synthesized compounds for their antibacterial effects against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity levels . The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In a comparative study, several derivatives showed strong inhibitory activity against urease, with IC50 values significantly lower than the reference standard thiourea . This suggests potential applications in treating conditions related to enzyme dysfunction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For example, a derivative similar to this compound was tested on melanoma cells, demonstrating selective cytotoxicity and the ability to induce cell cycle arrest . The compound's mechanism involved inhibiting tyrosinase activity and reducing melanin production, indicating its potential as a therapeutic agent in melanoma treatment.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites on enzymes like AChE and urease, inhibiting their function.
- Cellular Uptake : Its lipophilic nature allows for effective cellular penetration, facilitating interactions with intracellular targets.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 .
Study on Antibacterial Properties
A comprehensive study evaluated various derivatives' antibacterial activities against multiple strains. The results indicated that certain compounds exhibited strong inhibitory effects against pathogenic bacteria, suggesting their potential as new antibiotic agents .
Study on Anticancer Effects
In another study focusing on melanoma treatment, a derivative was shown to selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis specifically in malignant cells .
Q & A
Basic Question: What are the key considerations for synthesizing 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one in a laboratory setting?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and ring functionalization. A plausible route includes:
- Step 1: Reacting a pyridazinone precursor (e.g., 5-hydroxy-4-chloropyridazin-3(2H)-one) with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃) to introduce the methoxy-benzyl group at position 5 .
- Step 2: Alkylation at position 2 using ethyl bromide or a similar alkylating agent in a polar aprotic solvent (e.g., acetonitrile) under reflux .
- Purification: Column chromatography with petroleum ether/ethyl acetate (3:2) and triethylamine (TEA) can resolve byproducts .
Critical Parameters: - Base strength to avoid dechlorination.
- Solvent choice (acetonitrile vs. DMF) to control reaction kinetics.
Advanced Question: How does the conformational flexibility of the [(4-chlorophenyl)methoxy] substituent influence crystallographic analysis?
Methodological Answer:
X-ray crystallography reveals conformational variability in substituents. For example:
- The benzyloxy group may adopt different dihedral angles relative to the pyridazinone ring, as seen in analogous compounds where torsion angles vary (e.g., -60.4° vs. 175.8° in related structures) .
- Refinement Challenges: Anisotropic displacement parameters and twinning (e.g., racemic twinning in monoclinic systems) require restraints on bond lengths and angles, particularly for flexible alkyl/aryl chains .
Recommendations: - Use low-temperature (100 K) data collection to minimize thermal motion artifacts.
- Apply ISOR restraints to manage anisotropic displacement in elongated chains .
Advanced Question: What strategies can resolve contradictions in bioactivity data between this compound and structurally similar pyridazinones (e.g., Norflurazon)?
Methodological Answer:
Bioactivity discrepancies often arise from substituent effects. For example:
- Position 2 Substituents: The ethyl group in the target compound may reduce α1-adrenergic receptor affinity compared to methylamino groups in Norflurazon (4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one) .
- Experimental Design:
- Conduct competitive binding assays using radiolabeled ligands to compare receptor affinity.
- Use molecular docking to map steric/electronic interactions caused by the ethyl vs. methylamino groups.
Data Interpretation:
- Cross-validate bioactivity with purity checks (HPLC ≥95%) to rule out impurity-driven artifacts.
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl group at δ ~1.2–1.5 ppm; aromatic protons at δ ~7.3–7.5 ppm) .
- IR: Confirm the ketone (C=O stretch ~1670–1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups.
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₂Cl₂N₂O₂) and detects fragmentation patterns.
Advanced Question: How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- Metabolic Hotspots: Identify sites prone to oxidation (e.g., ethyl chain) or hydrolysis (pyridazinone ring) using DFT calculations.
- Enzyme Docking: Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict phase I metabolism pathways.
- Validation: Compare in silico results with in vitro microsomal assays (e.g., rat liver microsomes) to refine models .
Advanced Question: What are the challenges in optimizing reaction yields for large-scale synthesis?
Methodological Answer:
- Byproduct Formation: Competing O- vs. N-alkylation can reduce yields. Mitigate by:
- Scale-Up Adjustments:
Basic Question: How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity?
Methodological Answer:
- The electron-withdrawing Cl substituent increases the electrophilicity of the pyridazinone ring, facilitating nucleophilic attacks at position 5.
- Experimental Evidence: In related compounds, electron-deficient aryl groups enhance stability against hydrolysis but may reduce solubility in polar solvents .
Advanced Question: What analytical methods can distinguish between polymorphic forms of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
